Enramycine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Enramycin A is a peptide antibiotic known for its strong activity against Gram-positive bacteria. It is particularly effective against harmful intestinal Clostridium, showcasing its potential as a new feed additive with significant market potential. The unique molecular structure of Enramycin A contributes to its antibacterial mechanism and its standing in the domestic market, with ongoing research focused on its preparation methods (Du Zhi-gan, 2013).

Synthesis Analysis

The synthesis of Enramycin A involves complex processes that include macroporous resin adsorption and reversed phase chromatography purification. A study demonstrated a new purification process for Enramycin A using AB-8 macroporous resin for pre-purification, followed by effective separation of Enramycin A and B through C18 reversed phase chromatography. This method achieved purities up to 98.5% for Enramycin A, with a yield of 29.2%, offering a useful reference for high-purity preparation of Enramycin A (Wu Jiaxin et al., 2014).

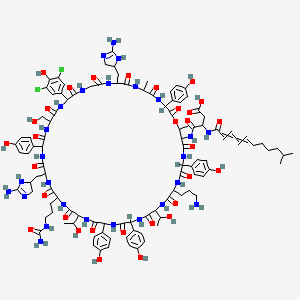

Molecular Structure Analysis

Enramycin A's effectiveness is attributed to its unique molecular structure, which allows for a strong inhibitory effect on Gram-positive bacteria, particularly harmful intestinal Clostridium. The structure contributes to its function as an antibiotic and its application as a feed additive. The ongoing research in the field aims to further understand and utilize its molecular composition for enhanced antibacterial applications (Du Zhi-gan, 2013).

Applications De Recherche Scientifique

Antibiotique pour le bétail

L'enramycine A est largement utilisée comme additif alimentaire pour le bétail, notamment la volaille et les porcs {svg_1} {svg_2}. Elle contribue à prévenir les infections bactériennes, à accélérer les taux de croissance et à soulager les réactions de stress {svg_3}.

Prévention de l'entérite nécrotique

L'this compound est efficace contre les agents pathogènes intestinaux Gram-positifs, notamment Clostridium perfringens {svg_4}. Elle est utilisée pour prévenir l'entérite nécrotique induite par ces agents pathogènes chez les porcs et les poulets {svg_5}.

Inhibition de la biosynthèse de la paroi cellulaire

L'this compound agit comme un inhibiteur de l'enzyme MurG {svg_6}. MurG est essentielle à la biosynthèse de la paroi cellulaire des bactéries Gram-positives. En inhibant cette étape, l'intégrité de la paroi cellulaire est grandement compromise, ce qui conduit à la lyse cellulaire {svg_7}.

Détection des résidus d'enramycine

Un nouvel essai immunoenzymatique compétitif indirect (ic-ELISA) sensible et spécifique basé sur un anticorps monoclonal (mAb) a été développé pour détecter les résidus d'enramycine dans les tissus animaux comestibles {svg_8}. Ceci est crucial pour garantir la sécurité alimentaire.

Promoteur de croissance antibiotique

L'this compound a été utilisée comme promoteur de croissance antibiotique (PGA) ajouté aux aliments pour volaille afin d'améliorer la production {svg_9}.

Pouvoir antibactérien

L'this compound présente un pouvoir antibactérien supérieur à celui des autres composants de l'enramycine {svg_10}. Cela en fait un outil précieux pour lutter contre les infections bactériennes chez les animaux.

Mécanisme D'action

Enramycin A acts as an inhibitor of the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria . MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis. Inhibiting this step greatly compromises cell wall integrity leading to cell lysis .

Safety and Hazards

Orientations Futures

Enramycin A has been found to be very effective against Gram-positive gut pathogens . A research developed a new sensitive and specific monoclonal antibody (mAb)-based indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) to detect enramycin residues in edible animal tissues . This could be a promising direction for future research and applications.

Propriétés

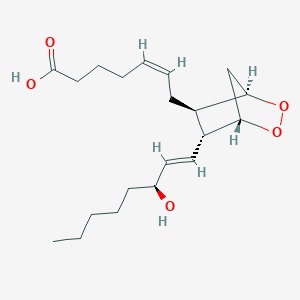

IUPAC Name |

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H138Cl2N26O31/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZGNBNNEDCXBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CN=C(N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H138Cl2N26O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Enramycin A exert its antimicrobial activity?

A1: Enramycin A primarily targets bacterial cell wall synthesis. It binds to undecaprenol, a lipid carrier molecule crucial for peptidoglycan synthesis, thereby disrupting cell wall formation and leading to bacterial cell death. []

Q2: Does Enramycin A exhibit bacteriostatic or bactericidal effects?

A2: Research suggests that Enramycin A can display both bacteriostatic and bactericidal effects, depending on the bacterial strain and concentration used. It has been shown to be bactericidal against certain strains, while exhibiting bacteriostatic effects against others. [, ]

Q3: What is the impact of Enramycin A on cardiolipin content in bacteria?

A3: Studies indicate that Enramycin A, particularly when exhibiting bactericidal activity, can lead to an increase in cardiolipin content within bacteria. This increase is often accompanied by a decrease in phosphatidylglycerol levels. []

Q4: What is the molecular formula and weight of Enramycin A?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Enramycin A. Further investigation into its chemical structure is needed to determine these parameters.

Q5: How stable is Enramycin A under different storage conditions?

A5: The provided research primarily focuses on the in vivo application of Enramycin A. While it is known to be stable in feed, further research is needed to understand its stability under various storage conditions, such as temperature, humidity, and light exposure.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Enramycin A?

A6: Enramycin is poorly absorbed from the intestinal lumen when consumed orally. [] A study investigating Enramycin residues in broiler chickens found no detectable levels in muscle and skin, while low levels were detected in the liver and kidney, indicating limited systemic distribution. [] Further research is needed to fully elucidate its ADME profile.

Q7: Has Enramycin A shown efficacy in any specific animal models?

A7: Numerous studies have investigated the effects of Enramycin A on broiler chickens. Results indicate potential benefits for growth performance, feed efficiency, and gut health. [, , , , , , ] Research in rabbits has also shown potential benefits for growth performance and nutrient digestibility. []

Q8: Are there any known mechanisms of resistance to Enramycin A?

A8: While the provided research does not specifically address Enramycin A resistance mechanisms, a study on Escherichia coli found that deletion of the lipoprotein gene rlpA increased susceptibility to several antibiotics, including Enramycin. [] This finding suggests that alterations in bacterial cell wall structure could potentially contribute to resistance. Further research is needed to fully understand the development and spread of resistance to Enramycin A.

Q9: What analytical methods are used to detect and quantify Enramycin A?

A9: High-performance liquid chromatography (HPLC) with UV detection is commonly used for the detection and quantification of Enramycin A in various matrices, including animal tissues and feed. [, , ] Further advancements in analytical techniques, such as LC-MS/MS, may offer enhanced sensitivity and selectivity for analyzing Enramycin A residues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)